1,12-Dodecanediol

Phase Change Material Thermal Energy Storage Differential Scanning Calorimetry

Substituting shorter-chain diols compromises polymer thermal and mechanical performance. 1,12-Dodecanediol provides the exact C12 backbone required for high-performance materials. • Phase change enthalpy of 238 J/g and degradation temperature of 220°C enable PCM applications in the 75-80°C range. • Promotes extended crystalline lamellae in segmented copolymers, yielding higher melting temperatures versus shorter diols. • Enables tunable drug permeation rates as a crosslinker in controlled-release formulations. Supplied with ≥99% purity; immediate global shipping from BenchChem.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
CAS No. 5675-51-4
Cat. No. B052552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,12-Dodecanediol
CAS5675-51-4
Synonyms1,12-Dihydroxydodecane;  NSC 81250;  n-Dodecane-1,12-diol;  α,ω-Dodecanediol
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESC(CCCCCCO)CCCCCO
InChIInChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2
InChIKeyGHLKSLMMWAKNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,12-Dodecanediol Technical Overview


1,12-Dodecanediol (CAS 5675-51-4) is a linear, aliphatic α,ω-diol with a 12-carbon chain and two terminal primary hydroxyl groups . This compound is primarily utilized as a monomer, chain extender, or crosslinker in the synthesis of polyesters, polyurethanes, and other advanced polymers . Its long, flexible hydrocarbon backbone confers distinct physical properties to the resulting materials, such as enhanced flexibility and chemical resistance compared to polymers made from shorter-chain diols . These characteristics make it a critical building block in applications ranging from high-performance coatings and adhesives to biomedical materials and phase change materials (PCMs) for thermal energy storage [1].

Long-chain C12 α,ω-diol for synthesis of flexible polyesters and polyurethanes
Functions as monomer, chain extender, or crosslinker in advanced polymer architectures
Reported phase-change behavior supports thermal energy storage research

1,12-Dodecanediol Analog Substitution Risks


The assumption that other α,ω-alkanediols or terminal functionalized C12 compounds can be generically substituted for 1,12-dodecanediol is not supported by empirical evidence. Performance in applications is highly dependent on the specific chain length and functional group chemistry [1]. For instance, the melting point and crystallization behavior of a polymer are directly influenced by the diol's carbon chain length, with 1,12-dodecanediol yielding different thermal and mechanical properties than shorter-chain analogs like 1,8-octanediol or 1,10-decanediol [2]. Similarly, in drug delivery applications, the length of the diol crosslinker directly impacts the permeation rate of active pharmaceutical ingredients [3]. The following section provides quantitative, comparator-based evidence to guide precise material selection and avoid the performance deficits associated with unverified substitutions.

Shorter-chain diols may alter polymer crystalline lamellae and thermal stability
Chain length or functional group variation can shift drug permeation rates in crosslinked systems
Generic substitution without validation may not reproduce targeted material performance

1,12-Dodecanediol Comparative Performance


Thermal Energy Storage vs. Organic PCMs

As a phase change material (PCM), 1,12-dodecanediol exhibits a high latent heat of fusion. A 2025 study by Ensari and Alkan used differential scanning calorimetry (DSC) to characterize its thermal properties, finding a phase change temperature of 80–76 °C and enthalpy of 238–237 J g⁻¹ [1]. The study notes that this first degradation temperature of 220 °C is considerable compared to other organic PCMs [1].

Phase Change Enthalpy
Class-level inference
238 J g⁻¹ (heating)
237 J g⁻¹ (cooling)
Supports high-density thermal energy storage research
Phase change temp. 80–76 °C; first degradation at 220 °C noted
Phase Change Material Thermal Energy Storage Differential Scanning Calorimetry

Polymer Crystallinity vs. 1,8-Octanediol

In a study on segmented copolyetheresteraramids, the polymer extended with 1,12-dodecanediol exhibited a higher melting temperature for its crystalline lamellae compared to the polymer extended with 1,8-octanediol [1]. The study explains that the 1,8-octanediol is more prone to forming lamellar folds, whereas the longer 1,12-dodecanediol chain promotes the formation of extended TΦT-diol-TΦT lamellae, leading to a more ordered and thermally stable crystalline phase [1].

Polymer Lamellae Melting
Head-to-head comparison
Higher Tm vs 1,8-octanediol extended polymer
Supports improved thermal stability in segmented copolymers
TΦT-PTMO2000m system; quantitative value not provided
Segmented Copolymers Thermoplastic Elastomers Polymer Crystallinity

Drug Permeation vs. Crosslinker Chain Length

A study investigated the use of poly(methyl vinyl ether-co-maleic anhydride) crosslinked with a series of α,ω-alkanediols as topical drug delivery vehicles [1]. The research found a clear relationship between the length of the diol crosslinker's acyl chain and the permeation rate of drugs through porcine skin. Specifically, the study states that a decrease in the crosslinker acyl chain length provides vehicles that accelerate drug permeability [1]. This implies that 1,12-dodecanediol, with its longer C12 chain, would result in slower, more sustained drug release compared to shorter-chain diols like 1,6-hexanediol or 1,8-octanediol.

Drug Permeation Trend
Class-level inference
Permeation rate decreases as crosslinker chain length increases
Context for sustained-release carrier design
In vitro porcine skin model; longer C12 chain yields slower release
Drug Delivery Transdermal Permeation Polymer Crosslinking

Enthalpy of Fusion (NIST Reference)

The enthalpy of fusion (ΔfusH) for 1,12-dodecanediol is reported as 51.2 kJ/mol at a temperature of 352 K in the NIST WebBook, citing a 2006 study [1]. This value is a fundamental thermochemical property that can be compared to those of other α,ω-alkanediols to predict behavior in processes involving melting or crystallization.

Enthalpy of Fusion (ΔfusH)
Supporting evidence
51.2 kJ mol⁻¹ at 352 K
Thermochemical reference for melt processing and crystallization modeling
NIST WebBook; Umnahanant et al., 2006
Thermochemistry Phase Transition Calorimetry

1,12-Dodecanediol Application Scenarios


High-Temperature PCM for Thermal Storage

The high phase change enthalpy (238 J g⁻¹) and favorable degradation temperature (220 °C) of 1,12-dodecanediol, as quantified by Ensari and Alkan [1], make it a strong candidate for PCM applications in the 75-80 °C range. This includes waste heat recovery systems, temperature regulation for electronics, and solar thermal energy storage, where its high energy density offers a distinct advantage over many conventional organic PCMs.

Chain Extender for Polyurethanes and Polyesters

In the synthesis of segmented copolymers, 1,12-dodecanediol is used to create polymers with enhanced thermal stability and crystallinity. The evidence shows that it promotes the formation of extended, well-ordered crystalline lamellae, resulting in a higher melting temperature compared to the same polymer extended with shorter diols like 1,8-octanediol [2]. This is critical for applications such as high-performance elastomers, coatings, and adhesives that must withstand elevated temperatures.

Crosslinker for Sustained-Release Drug Delivery

1,12-Dodecanediol is utilized as a crosslinker in polymeric drug delivery vehicles where controlled release is paramount. The study on poly(methyl vinyl ether-co-maleic anhydride) gels demonstrates a class-level trend where increasing the diol crosslinker's acyl chain length leads to a decrease in drug permeation rates [3]. This supports the use of 1,12-dodecanediol to formulate vehicles for sustained release of both hydrophilic and lipophilic drugs.

Monomer for Biodegradable Poly(ester amide)s

1,12-Dodecanediol serves as a key monomer in the synthesis of biodegradable poly(ester amide)s, as reported in studies on polymers derived from L-alanine and 1,12-dodecanedioic acid [4]. The resulting polymers are designed for controlled hydrolytic and enzymatic degradation, making them suitable for biomedical applications like drug delivery implants and tissue engineering scaffolds, where the degradation profile can be tuned by the polymer composition.

Application
Selection Property
Validation Focus
Phase-change material research
Phase-change enthalpy and thermal stability
Thermal cycling stability and degradation onset
High-temperature polymer synthesis
Crystallinity and lamellar ordering
Melting temperature and upper service temperature
Sustained-release carrier formulation
Crosslinker chain length influence on permeation
Drug release kinetics in target matrices
Biodegradable polymer design
Degradation profile tunability
Hydrolytic and enzymatic degradation rate

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